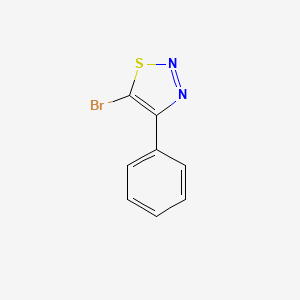
5-Bromo-4-phenyl-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom at the 5-position and a phenyl group at the 4-position. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mécanisme D'action
Target of Action
It is known that thiadiazole derivatives, which include 5-bromo-4-phenyl-1,2,3-thiadiazole, can interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
It is known that molecules containing a thiadiazole ring, such as this compound, can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
It is known that thiadiazole derivatives can have a broad impact on various biochemical pathways due to their ability to interact with multiple biological targets .
Pharmacokinetics
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, which may influence their bioavailability .
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, potentially leading to various molecular and cellular effects .
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Analyse Biochimique
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Some thiadiazole derivatives have been found to have cytotoxic activity on human tumor cell lines . They can induce cell cycle progression through G1 into S phase in cells
Molecular Mechanism
Thiadiazoles are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-phenyl-1,2,3-thiadiazole typically involves the reaction of phenylthiosemicarbazide with appropriate brominating agents. One common method includes the use of phosphorus oxychloride as a dehydrating agent to facilitate the cyclization of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Nucleophilic Substitution: Products include 5-amino-4-phenyl-1,2,3-thiadiazole or 5-thio-4-phenyl-1,2,3-thiadiazole.
Electrophilic Substitution: Products include nitro- or sulfonyl-substituted derivatives of this compound.
Applications De Recherche Scientifique
5-Bromo-4-phenyl-1,2,3-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-4-methyl-1,2,3-thiadiazole
- 5-Bromo-4-ethyl-1,2,3-thiadiazole
- 5-Bromo-4-phenyl-1,3,4-thiadiazole
Uniqueness
5-Bromo-4-phenyl-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
5-bromo-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSSGJWFVIEENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
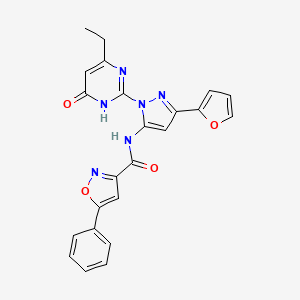
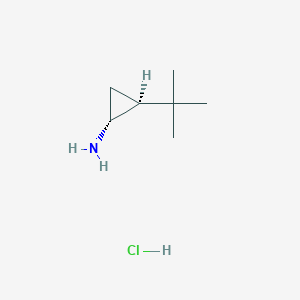
![N-(3-methoxypropyl)-2-[3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2709787.png)
![2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2709788.png)
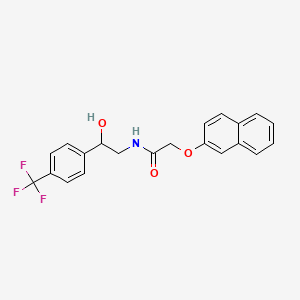
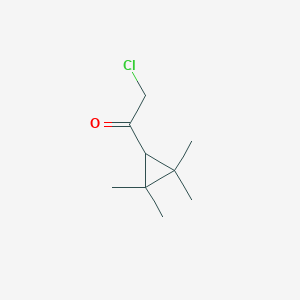
![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)
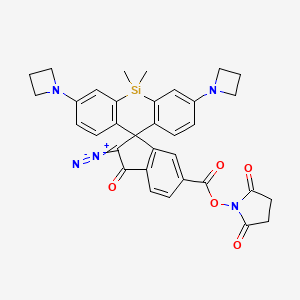
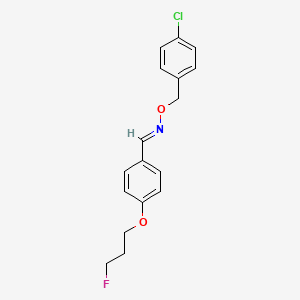
![3-[(Phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B2709802.png)
![3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2709803.png)
![3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2709804.png)
![Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2709805.png)
